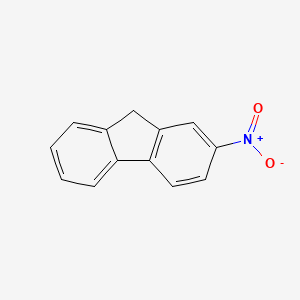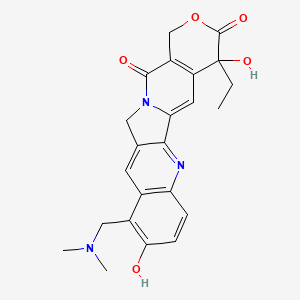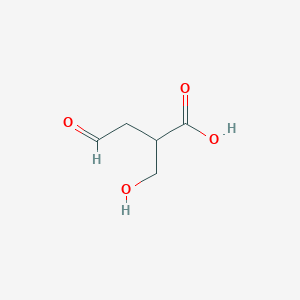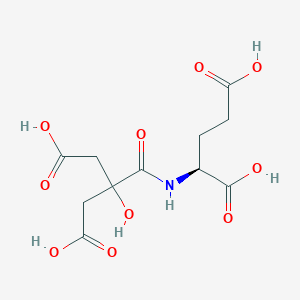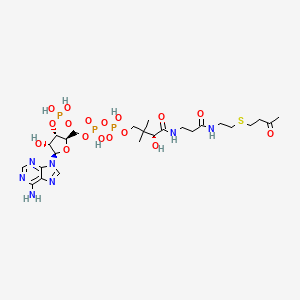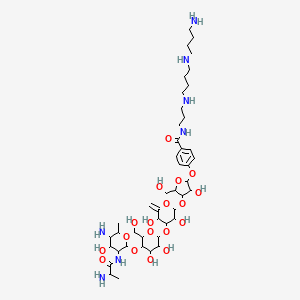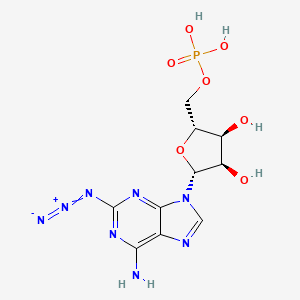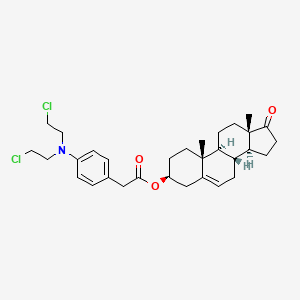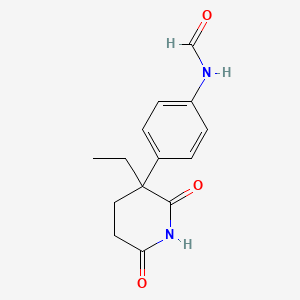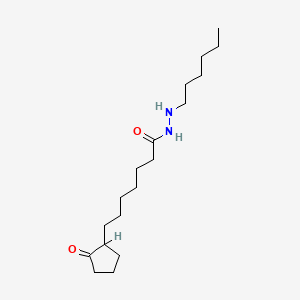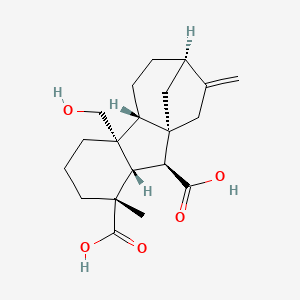
Gibberellin A15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibberellin A15 (diacid form) is a dicarboxylic acid and a C20-gibberellin. It is a conjugate acid of a gibberellin A15(2-) (diacid form).
Scientific Research Applications
Biosynthesis Pathways
Gibberellins (GAs), including Gibberellin A15, are crucial for numerous developmental processes in plants. Two biosynthesis routes, the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids, contribute to GA production. Studies in Arabidopsis have shown that both pathways are involved in GA biosynthesis, with the MEP pathway predominantly synthesizing GAs (Kasahara et al., 2002).
GA Receptor Interaction
Gibberellins, including Gibberellin A15, interact with nuclear receptors such as GIBBERELLIN INSENSITIVE DWARF1 (GID1), playing a pivotal role in plant growth and development. The crystal structures of such interactions in Arabidopsis thaliana reveal how GID1 discriminates and becomes activated by bioactive gibberellins for specific binding to DELLA proteins, which are crucial in plant growth regulation (Murase et al., 2008).
GA Metabolism and Regulation
Gibberellin metabolism is complex and is tightly regulated by developmental, hormonal, and environmental signals. This regulation aligns with GAs' role as key growth regulators in plants and fungi. Recent research provides insights into the molecular mechanisms for fine-tuning GA levels, essential for understanding plant growth and development (Yamaguchi, 2008).
Plant Growth Promotion
New synthetic small molecules interacting with GA-DELLA function, such as A1, have been found to enhance plant growth in shoot and root tissues. These molecules work by increasing the sensitivity to endogenous gibberellins, leading to enhanced growth via DELLA degradation. This insight suggests potential agricultural applications for such compounds (Sukiran et al., 2022).
GA in Fruit Development
Gibberellins, including A15, have been identified in the pods and seeds of Pisum sativum and play a significant role in pod growth and seed development. The level of gibberellin A1, for instance, correlates with pod size, indicating a regulatory role of GA in fruit development (García-Martínez et al., 2004).
GA Transport and Localization
Understanding GA transport and localization is vital for comprehending its role in plant growth and development. Research highlights the importance of GA intermediates in long- and short-distance movement and discusses identified Arabidopsis GA transporters, showcasing their complexity and functional redundancy (Binenbaum et al., 2018).
properties
Product Name |
Gibberellin A15 |
|---|---|
Molecular Formula |
C20H28O5 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1R,2S,3S,4R,8R,9R,12R)-8-(hydroxymethyl)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |
InChI |
InChI=1S/C20H28O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h12-15,21H,1,3-10H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14-,15-,18-,19-,20+/m1/s1 |
InChI Key |
TZGXVFYTKTWKCU-CXXOJBQZSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)CO)C(=O)O |
Canonical SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)CO)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol](/img/structure/B1194845.png)
